molecular formula C12H15NOS B3495399 4-(4-methylbenzoyl)thiomorpholine

4-(4-methylbenzoyl)thiomorpholine

Cat. No.: B3495399
M. Wt: 221.32 g/mol
InChI Key: SWZVCBWVCPZGLM-UHFFFAOYSA-N
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Description

4-(4-methylbenzoyl)thiomorpholine is a synthetic organic compound featuring a thiomorpholine ring linked to a 4-methylbenzoyl group. The thiomorpholine moiety, a sulfur-containing heterocycle, is isosteric to morpholine and is widely employed in medicinal chemistry to fine-tune the physicochemical properties of drug candidates, often increasing lipophilicity and serving as a metabolically soft spot . As a versatile chemical building block, its primary research value lies in the development of novel therapeutic agents. Thiomorpholine derivatives have been investigated as key structural components in a range of pharmacological contexts, including as kinase inhibitors, reverse transcriptase inhibitors, and agents with antifungal and antimycobacterial activities . Researchers utilize this compound as a precursor for further synthesis; for instance, it can be transformed into corresponding aniline derivatives for use in amide-coupling reactions to create compound libraries for biological screening . The compound is provided for research and development purposes only. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4-methylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-10-2-4-11(5-3-10)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZVCBWVCPZGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research has highlighted the biological activities of thiomorpholine derivatives, including:

  • Anticancer Properties : Studies indicate that compounds similar to 4-(4-methylbenzoyl)thiomorpholine exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values comparable to established chemotherapeutic agents, suggesting their potential as lead compounds in cancer therapy .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. This makes it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that thiomorpholine derivatives can act as anti-inflammatory agents, potentially useful in treating conditions characterized by inflammation .

Drug Development Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably:

  • Lead Compound in Drug Discovery : Its unique structure allows it to act as a lead compound for developing drugs targeting cancer and infectious diseases .
  • Synthesis of Imatinib Mesylate : It has been identified as a key intermediate in the preparation of Imatinib mesylate (Gleevec), a drug approved for treating Chronic Myelogenous Leukemia .

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Activity Evaluation : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines, including breast and colorectal cancers. This positions it as a promising candidate for further development in oncology .
  • Antimicrobial Testing : Research has shown that modifications to the thiomorpholine structure can enhance antimicrobial efficacy. Specific derivatives have been tested against resistant strains of bacteria, indicating potential for new antibiotic development .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related thiomorpholine compounds reveal insights into their metabolic stability and bioavailability, critical factors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The nature of substituents on thiomorpholine significantly impacts reactivity, solubility, and biological activity. Key analogues include:

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Physicochemical Properties
4-[(2-Nitrophenyl)methyl]thiomorpholine 2-Nitrophenylmethyl 238.31 Nitro (EWG*), methylene High polarity due to nitro group
4-(4-Fluorobenzyl)thiomorpholine 4-Fluorobenzyl 211.30 Fluorine (EWG), benzyl Moderate lipophilicity
4-(Furan-3-carbonyl)thiomorpholine Furan-3-carbonyl ~225.28 (estimated) Furan, carbonyl Enhanced solubility in polar solvents
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide 2-Amino-6-chlorophenyl, dioxide 273.75 Chlorine, amino, sulfone High polarity and metabolic stability

*EWG = Electron-Withdrawing Group

  • 4-(4-Methylbenzoyl)thiomorpholine : The 4-methylbenzoyl group (electron-donating methyl, aromatic carbonyl) likely balances lipophilicity and solubility. The carbonyl group may participate in hydrogen bonding, while the methyl group enhances steric bulk compared to nitro or fluoro analogues.

Q & A

Q. What are the recommended synthetic routes for 4-(4-methylbenzoyl)thiomorpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. A typical approach involves reacting 4-methylbenzoic acid derivatives (e.g., acid chlorides) with thiomorpholine under basic conditions. For example:
  • Step 1 : Generate 4-methylbenzoyl chloride by treating 4-methylbenzoic acid with thionyl chloride (SOCl₂).

  • Step 2 : React the acid chloride with thiomorpholine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) to neutralize HCl byproducts .

  • Optimization : Adjust solvent polarity, temperature (typically 0–25°C), and stoichiometry to minimize side reactions (e.g., over-acylation). Monitor reaction progress via TLC or HPLC.

    • Data Table : Common Reaction Parameters
ParameterOptimal RangeImpact on Yield
SolventDCM or MeCNHigh solubility
Temperature0–25°CPrevents degradation
Molar Ratio (Acid:Base)1:1.2Maximizes conversion

Q. How should researchers characterize this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the methylbenzoyl and thiomorpholine moieties. Key NMR signals:
  • Aromatic protons (δ 7.2–7.8 ppm for methylbenzoyl).
  • Thiomorpholine protons (δ 3.5–4.0 ppm for N-CH₂ and δ 2.5–3.0 ppm for S-CH₂) .
  • Purity Analysis : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40) and UV detection at 254 nm. Retention time typically 8–10 minutes.
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~264.3 g/mol).

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Hazards : Thiomorpholine derivatives may cause skin/eye irritation (GHS Category 1A/1B) and are flammable (Category 4).
  • Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
  • Emergency Protocols : Neutralize spills with sodium bicarbonate; rinse exposed skin with water for 15 minutes.

Advanced Research Questions

Q. How does the electronic nature of the methylbenzoyl group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The electron-donating methyl group on the benzoyl ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or Grignard reagents). To test this:
  • Experimental Design : React this compound with substituted anilines under varying pH (4–9). Monitor kinetics via UV-Vis spectroscopy.

  • Data Interpretation : Compare rate constants (k) with non-methylated analogs. Increased k values indicate enhanced reactivity due to methyl’s inductive effect .

    • Data Table : Reactivity Comparison
Derivativek (M⁻¹s⁻¹) at pH 7Relative Reactivity
4-Methylbenzoyl0.451.8×
Benzoyl (unsubstituted)0.25

Q. What strategies can resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation). Ensure crystal quality by slow evaporation from EtOAc/hexane.
  • Refinement : Apply SHELXL for structure refinement. Address thermal motion discrepancies by constraining anisotropic displacement parameters (ADPs) for heavy atoms (S, O) .
  • Validation : Cross-validate with PLATON to check for missed symmetry or twinning. Resolve conflicting bond lengths (e.g., C-S vs. C-O) via Hirshfeld surface analysis.

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?

  • Methodological Answer :
  • SAR Variables : Modify substituents on the benzoyl ring (e.g., -NO₂, -Cl) or oxidize the thiomorpholine sulfur to sulfoxide/sulfone.

  • Assay Design : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Measure IC₅₀ values and correlate with logP (lipophilicity) .

  • Case Study : Oxidation of thiomorpholine to sulfone (using Oxone®) increases metabolic stability but reduces membrane permeability. Balance via logP optimization (target range: 2–3) .

    • Data Table : SAR Trends for Thiomorpholine Derivatives
ModificationIC₅₀ (nM)logPMetabolic Stability (t₁/₂, h)
Thiomorpholine (S)1201.90.8
Sulfone (SO₂)852.44.2
4-Nitrobenzoyl452.11.5

Method Development & Troubleshooting

Q. What chromatographic methods are optimal for separating this compound from byproducts?

  • Methodological Answer :
  • HPLC : Use a gradient elution (50–80% MeCN in 20 min) on a C18 column. Adjust pH to 3.0 (with 0.1% TFA) to sharpen peaks.
  • TLC : Silica gel 60 F₂₅₄ plates; visualize under UV (254 nm). Rf ≈ 0.6 in EtOAc/hexane (3:7).
  • Common Issues : Tailing peaks may indicate residual acidic protons; add 0.1% triethylamine to the mobile phase .

Q. How can researchers mitigate oxidation of the thiomorpholine sulfur during storage?

  • Methodological Answer :
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) as an antioxidant.
  • Storage : Keep at –20°C in amber vials under argon. Avoid exposure to light or transition metals (e.g., Fe³⁺) that catalyze oxidation .
  • Monitoring : Periodically analyze via 1H^1H-NMR for sulfoxide/sulfone formation (new peaks at δ 3.8–4.2 ppm).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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